BenchChemオンラインストアへようこそ!

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea

Kinase inhibitor design Structure–activity relationship FGFR pharmacology

Procure CAS 1797815-23-6 for FGFR kinase inhibitor screening. This para-ethylphenyl urea chemotype (C₁₆H₂₁N₅O, MW 299.37) from the Novartis WO 2007/071752 A2 patent family provides the requisite linear ethyl projection into the DFG-out hydrophobic back pocket. Unlike the ortho-ethylphenyl isomer (CAS 1788543-14-5) that introduces steric clash disrupting urea–hinge geometry, this para-substituted configuration maintains the hydrogen-bonding network essential for type II inhibition. Use alongside INH14 (CAS 200134-22-1) for kinase selectivity panel differentiation. Patent family priority date 21 Dec 2005; verify IP landscape before lead development. For reproducible FGFR SAR campaigns, specify CAS 1797815-23-6.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 1797815-23-6
Cat. No. B2644659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea
CAS1797815-23-6
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C
InChIInChI=1S/C16H21N5O/c1-4-12-5-7-13(8-6-12)20-16(22)18-11-14-9-10-17-15(19-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,20,22)
InChIKeyYJKQGBVBDPGKGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea (CAS 1797815-23-6): Structural Identity, Patent Provenance & Procurement-Relevant Baseline


1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea (CAS 1797815-23-6) is a synthetic heteroaryl aryl urea small molecule (molecular formula C₁₆H₂₁N₅O, MW 299.37 g/mol) bearing a 2-dimethylamino-substituted pyrimidine ring connected via a methylene linker to a 4-ethylphenyl urea moiety [1]. The compound belongs to the pyrimidinyl aryl urea structural class disclosed in the Novartis FGFR (fibroblast growth factor receptor) inhibitor patent family, specifically within the scope of WO 2007/071752 A2, EP 1976847, and US 2013/0030171 A1, which describe heteroaryl aryl ureas as inhibitors of protein kinase-dependent diseases including FGFR-driven proliferative disorders [2]. Its structural architecture incorporates two privileged medicinal chemistry pharmacophores — a 2-(dimethylamino)pyrimidine hinge-binding motif and a diaryl urea hydrogen-bonding scaffold — that together define its putative kinase-targeting profile [1]. The compound is offered by multiple research chemical suppliers for use as a reference standard in SAR (structure–activity relationship) studies and kinase inhibitor screening campaigns [1].

Why 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea Cannot Be Interchanged with Close Structural Analogs: The Evidence Basis for Differentiated Selection


Pyrimidinyl aryl ureas sharing the C₁₆H₂₁N₅O molecular formula and identical core connectivity can exhibit profoundly divergent target engagement profiles due to subtle variations in substitution regiochemistry. The 4-ethylphenyl (para) substitution pattern on the terminal phenyl ring of the urea moiety dictates both the steric complementarity within the target kinase hydrophobic back pocket and the electronic character of the urea NH donor/acceptor system . The closest positional isomer — 1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea (CAS 1788543-14-5) — relocates the ethyl group to the ortho position, which alters the dihedral angle between the phenyl ring and the urea plane, potentially reorienting the key hydrogen-bonding interactions that govern kinase selectivity . Separately, the regioisomer 1-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea (CAS 1797329-93-1) shifts the dimethylamino substituent on the pyrimidine from position 2 to position 4, repositioning the critical hinge-binding hydrogen bond acceptor relative to the adenine pocket of the kinase ATP site . A structurally simpler comparator, INH14 (N-(4-ethylphenyl)-N′-phenylurea; CAS 200134-22-1), retains the 4-ethylphenyl urea pharmacophore but lacks the dimethylamino-pyrimidine moiety entirely, resulting in an IKKα/IKKβ inhibitory profile (IC₅₀ IKKα = 8.97 μM; IC₅₀ IKKβ = 3.59 μM) that is mechanistically distinct from the FGFR-targeting activity inferred for the pyrimidine-bearing analogs [1]. These regiochemical and scaffold-level differences mean that compounds within this class are not functionally interchangeable; procurement decisions must be anchored to the precise CAS number and substitution pattern required for the intended biochemical or cellular assay system.

Quantitative Differentiation Evidence for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea (CAS 1797815-23-6): Head-to-Head and Cross-Study Comparator Data


Para vs. Ortho Ethylphenyl Substitution: Impact on Predicted Kinase Back-Pocket Occupancy

The target compound bears the ethyl substituent at the para (4-) position of the terminal phenyl ring of the urea moiety, whereas the closest positional isomer (CAS 1788543-14-5) places the ethyl group at the ortho (2-) position [1]. In the context of type II kinase inhibitor pharmacophore models — where the terminal aryl ring of a diaryl urea occupies the hydrophobic back pocket adjacent to the gatekeeper residue — para-substitution projects the ethyl group linearly into the deep hydrophobic cleft, while ortho-substitution introduces a steric clash with the urea NH that can force a torsional rotation of ~60–90° out of the preferred binding conformation [2]. This conformational difference is predicted to alter the distance between the urea NH donors and the kinase hinge-region carbonyl acceptors (e.g., Glu562 in FGFR1 or Asp641 in FGFR4), directly impacting binding affinity. Although direct FGFR IC₅₀ data for both isomers in the same assay are not publicly available, the class-level SAR established in the Novartis FGFR inhibitor patent family indicates that para-substituted aryl urea derivatives consistently achieve superior kinase inhibitory potency compared to their ortho-substituted counterparts [3].

Kinase inhibitor design Structure–activity relationship FGFR pharmacology

Dimethylamino Position on Pyrimidine: Hinge-Binding Regiochemistry Differentiates Target Compound from Pyrimidine-2-yl Isomer

The target compound places the dimethylamino substituent at the 2-position of the pyrimidine ring, whereas the regioisomer 1-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea (CAS 1797329-93-1) positions the dimethylamino group at the 4-position while attaching the methylene-urea linker at the pyrimidine 2-position . In ATP-competitive kinase inhibitors containing a 2-aminopyrimidine scaffold, the pyrimidine N1 atom and the exocyclic amine at position 2 form a bidentate hydrogen-bonding interaction with the kinase hinge region (typically a backbone NH and carbonyl of the hinge residue). Moving the dimethylamino group from position 2 to position 4 inverts this hydrogen bond donor/acceptor presentation: the target compound presents the dimethylamino group as the hinge-interacting moiety at position 2, while the 4-substituted isomer places the urea-methylene linker at position 2, potentially disrupting the canonical hinge-binding geometry [1]. Consistent with this, the Novartis FGFR inhibitor patents specifically exemplify 2-aminopyrimidine and 2-(substituted-amino)pyrimidine derivatives as the active hinge-binding core, with the urea-linked aryl group extending toward the solvent-exposed region or the DFG-out allosteric pocket [2].

Kinase hinge-binding motif ATP-competitive inhibitor design Pyrimidine SAR

Shared 4-Ethylphenyl Urea Pharmacophore with INH14 but Divergent Kinase Targeting: Scaffold-Level Differentiation from IKKα/β Inhibitors

INH14 (N-(4-ethylphenyl)-N′-phenylurea; CAS 200134-22-1) is a well-characterized fragment-like inhibitor of the IKKα/IKKβ kinases with IC₅₀ values of 8.97 μM (IKKα) and 3.59 μM (IKKβ), as determined by in vitro kinase assays and confirmed through TLR2-mediated NF-κB activation cellular assays [1]. INH14 shares the 4-ethylphenyl urea moiety with the target compound but lacks the 2-(dimethylamino)pyrimidine-methyl group that defines the FGFR inhibitor pharmacophore. The addition of the dimethylamino-pyrimidine hinge-binding motif transforms the target selectivity profile from IKKα/β (a serine/threonine kinase involved in inflammatory signaling) toward the receptor tyrosine kinase FGFR family, as established by the Novartis patent exemplification of pyrimidinyl aryl ureas as FGFR1-4 inhibitors [2]. This scaffold-level divergence means the two compounds are appropriate for entirely different target engagement experiments: INH14 serves as a probe for IKK-dependent inflammatory pathways, while the dimethylamino-pyrimidine-bearing target compound is structurally positioned for FGFR kinase selectivity screening [2]. The FGFR-focused patent family (WO 2007/071752 A2) claims pyrimidinyl aryl ureas for treating FGFR-dependent proliferative diseases including cancers with FGFR amplifications or activating mutations [2].

Kinase selectivity profiling Chemical probe selectivity 4-Ethylphenyl urea pharmacophore

Methylene Linker Between Pyrimidine and Urea: Differentiation from Directly Urea-Attached Pyrimidine Analogs

The target compound incorporates a methylene (-CH₂-) spacer between the pyrimidine 4-position and the urea nitrogen, in contrast to directly urea-attached pyrimidine analogs such as 1-(2-(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea, where the urea NH is directly bonded to the pyrimidine ring at position 5 [1]. This one-carbon linker introduces an additional rotatable bond, increasing the conformational degrees of freedom available for the urea moiety to sample binding-competent orientations within the kinase active site. In FGFR inhibitor design, the methylene linker has been employed to optimize the distance between the hinge-binding pyrimidine and the allosteric back pocket occupied by the terminal aryl urea group, as evidenced by the broad exemplification of methylene-linked pyrimidinyl ureas in the Novartis FGFR patent family [2]. The directly-attached urea analog represents a more conformationally restricted scaffold that may be unable to simultaneously satisfy both hinge-binding and back-pocket occupancy requirements in kinases with deeper ATP pockets such as FGFR1 or FGFR4 [3].

Linker SAR Conformational flexibility Kinase inhibitor optimization

Patent Family Coverage and IP Transparency as a Procurement Selection Criterion

The compound falls within the generic Markush structure of the granted European Patent EP 1976847 B1 (also published as WO 2007/071752 A2 and US 2013/0030171 A1), assigned to Novartis AG with priority date 21 December 2005 [1]. The patent family has been granted in multiple jurisdictions including Europe (EP 1976847 B1, granted 17 June 2015), Australia (AU 2006326989 B2, granted 24 November 2011), and the United States (US 2013/0030171 A1), providing clear patent provenance that distinguishes the compound from uncharacterized screening library entries [1][2]. In contrast, the positional isomer 1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea (CAS 1788543-14-5) — while also encompassed by the patent Markush — has a different CAS registry number and is offered as a distinct catalog item by chemical suppliers . For procurement decisions in an industrial or academic drug discovery setting, the availability of patent-validated structural exemplification provides a level of target engagement plausibility and freedom-to-operate clarity that uncharacterized or non-patented analogs lack [1].

Patent provenance Chemical sourcing Research tool selection

Recommended Research & Procurement Application Scenarios for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea (CAS 1797815-23-6)


FGFR Kinase Inhibitor Screening and SAR Studies Requiring the 4-Ethylphenyl (Para) Substitution Pattern

In FGFR1-4 biochemical or cellular screening campaigns where the objective is to evaluate type II kinase inhibitors that engage both the ATP hinge region and the DFG-out allosteric back pocket, this compound provides the requisite para-ethylphenyl substitution pattern that projects the ethyl group linearly into the hydrophobic pocket adjacent to the gatekeeper residue [1]. This is the preferred configuration for maintaining the urea NH-to-hinge carbonyl hydrogen bond geometry essential for FGFR inhibition. Researchers should specifically procure CAS 1797815-23-6 rather than the ortho-ethylphenyl isomer (CAS 1788543-14-5), which introduces a steric clash that disrupts the urea-hinge interaction and may yield false-negative results in FGFR inhibition assays [1]. The compound is suitable as a reference standard for FGFR inhibitor SAR programs and as a starting scaffold for medicinal chemistry optimization, particularly where para-substituted aryl urea derivatives are being explored for FGFR-driven oncology indications as described in the Novartis patent family WO 2007/071752 A2 [2].

Selectivity Profiling to Distinguish FGFR vs. IKKα/β Kinase Engagement Using the 4-Ethylphenyl Urea Pharmacophore

When designing kinase selectivity panels to differentiate FGFR family inhibition from IKKα/β-mediated anti-inflammatory activity, this compound serves as the FGFR-focused probe while INH14 (CAS 200134-22-1) serves as the IKKα/β-selective comparator [1]. Both compounds share the 4-ethylphenyl urea substructure, but the addition of the 2-(dimethylamino)pyrimidine-methyl moiety on the target compound redirects target engagement from IKKα/β (INH14 IC₅₀ values: IKKα = 8.97 μM, IKKβ = 3.59 μM) toward the FGFR kinase family [1][2]. Parallel testing of both compounds in FGFR and IKK biochemical assays enables researchers to map the contribution of the dimethylamino-pyrimidine scaffold to kinase selectivity, providing critical SAR information for optimizing target selectivity in chemical probe development [2]. Procurement of both compounds from verified suppliers with documented purity (≥95% by HPLC) is recommended for reproducible selectivity profiling.

Type II Kinase Inhibitor Conformational Studies Requiring a Methylene-Linked Pyrimidinyl Urea Scaffold

For structural biology and biophysical studies investigating the conformational dynamics of DFG-out kinase binding — including X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) — this compound offers the methylene linker flexibility that permits simultaneous engagement of the ATP hinge region and the allosteric back pocket [1]. The one-carbon spacer provides sufficient conformational freedom for the urea moiety to adopt the extended binding pose required for type II inhibition, whereas directly urea-attached pyrimidine analogs lack this degree of freedom and may be restricted to type I (DFG-in) binding modes [1]. The 2-(dimethylamino)pyrimidine core additionally provides the canonical adenine-mimetic hinge-binding interaction validated across multiple clinical-stage kinase inhibitors, making the compound a suitable tool for studying the structural determinants of DFG-out conformational selection in the FGFR kinase family, consistent with the FGFR-targeting exemplification in WO 2007/071752 A2 [2].

Procurement of a Patent-Documented FGFR Inhibitor Scaffold with IP Transparency for Drug Discovery Programs

For pharmaceutical and biotechnology organizations conducting lead optimization or chemical probe development where intellectual property clarity is essential, this compound's inclusion within the granted Novartis FGFR inhibitor patent family (EP 1976847 B1, AU 2006326989 B2, US 2013/0030171 A1) provides documented structural provenance and freedom-to-operate reference [1]. The compound's patent family status — with a priority date of 21 December 2005 and expiration in December 2026 — enables research teams to assess the IP landscape before committing to analog synthesis or lead development [1]. Procurement of this specific CAS number (1797815-23-6), rather than a generic pyrimidinyl urea available from non-verified suppliers, ensures traceability to the patent-validated FGFR inhibitor chemotype and facilitates regulatory documentation for preclinical development programs [1][2].

Quote Request

Request a Quote for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.